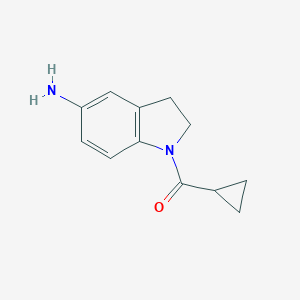![molecular formula C12H13NO B362610 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one CAS No. 41058-67-7](/img/structure/B362610.png)
1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one
Vue d'ensemble
Description
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-2’-one is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to an indole moiety through a spiro carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1’,2’-dihydrospiro[cyclopentane-1,3’-indole]-2’-one typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction, where a cyclopentane derivative reacts with an indole derivative under specific conditions to form the spirocyclic structure . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the spirocyclic structure into more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .
Applications De Recherche Scientifique
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-2’-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a scaffold for developing new pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1’,2’-dihydrospiro[cyclopentane-1,3’-indole]-2’-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or interaction with cellular receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- Spiro[cyclopentane-1,3’-indoline]-7’-carboxylic acid
- Spiro[cyclopentane-1,3’-indole]-7’-carboxylic acid
Comparison: 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-2’-one is unique due to its specific spirocyclic structure and the presence of both cyclopentane and indole moieties. Compared to similar compounds, it offers distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Propriétés
IUPAC Name |
spiro[1H-indole-3,1'-cyclopentane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-11-12(7-3-4-8-12)9-5-1-2-6-10(9)13-11/h1-2,5-6H,3-4,7-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPNMCKAQLBEMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41058-67-7 | |
| Record name | 1',2'-dihydrospiro[cyclopentane-1,3'-indole]-2'-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


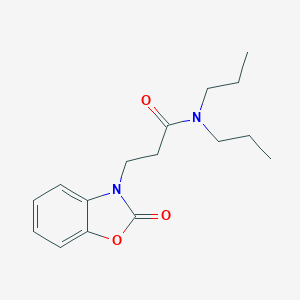
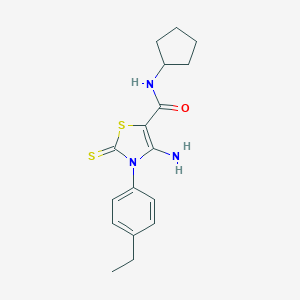
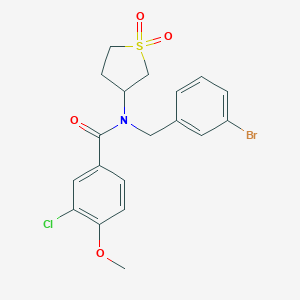
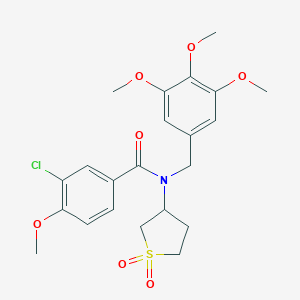
![7-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B362537.png)
![1-Morpholin-4-yl-2-[2-(piperidylmethyl)benzimidazolyl]ethan-1-one](/img/structure/B362540.png)
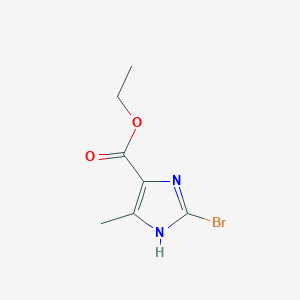
![cyclohexyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate](/img/structure/B362551.png)
![3-Amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B362552.png)
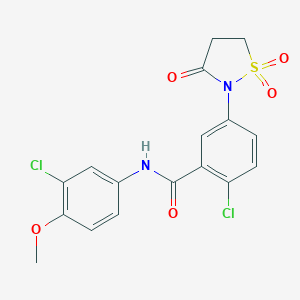
acetonitrile](/img/structure/B362561.png)
